O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate
Description
Structural Classification of Azaspiro Compounds
Azaspiro compounds are defined by their spirocyclic architecture, where two rings share a single atom—typically a nitrogen atom in azaspiro systems. The classification of these compounds depends on ring sizes, substitution patterns, and the position of the heteroatom.
Key Structural Features
- Spiro Junction : The spiro[3.4]octane core in O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate consists of a three-membered ring fused to a four-membered ring via a shared nitrogen atom.
- Functionalization : The 6- and 7-positions are substituted with benzyl and ethyl carboxylate groups, respectively, enhancing steric and electronic tunability.
- Keto Group : A 2-oxo group introduces a reactive site for further derivatization or participation in hydrogen bonding.
Table 1: Comparative Structural Features of Azaspiro Compounds
The spiro[3.4]octane system distinguishes itself through its compact bicyclic structure, which imposes distinct conformational constraints compared to larger spiro systems like spiro[4.5]decane.
Significance of Spiro[3.4]Octane Core in Medicinal Chemistry
The spiro[3.4]octane framework is increasingly valued in medicinal chemistry for its ability to modulate molecular properties critical to drug efficacy:
Conformational Rigidity
Three-Dimensional Complexity
Functional Group Presentation
- The 2-oxo group and ester substituents enable strategic hydrogen bonding and hydrophobic interactions, as demonstrated in analogs like 6-hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one.
Case Study: Role in Antibacterial Design
Five-membered heterocycles dominate antibacterial agents, but compact spiro systems like spiro[3.4]octane offer advantages in overcoming resistance mechanisms. Their strained geometry disrupts bacterial efflux pumps while maintaining metabolic stability.
Historical Development of Dicarboxylate-Functionalized Spirocycles
The synthesis of dicarboxylate-functionalized spirocycles has evolved alongside advances in asymmetric catalysis and protecting group strategies:
Early Methods (Pre-2000)
Modern Advances (Post-2010)
- Protecting Group Strategies :
- Spirocyclization Catalysts :
- Computational Design :
- Density functional theory (DFT) optimizes reaction pathways for sterically hindered systems, improving yields of dicarboxylate derivatives.
Table 2: Evolution of Dicarboxylate-Functionalized Spirocycles
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
6-O-benzyl 7-O-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C18H21NO5/c1-2-23-16(21)15-10-18(8-14(20)9-18)12-19(15)17(22)24-11-13-6-4-3-5-7-13/h3-7,15H,2,8-12H2,1H3 |
InChI Key |
GJAGNTOMDAXWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CC(=O)C2)CN1C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspiro Core
The azaspiro[3.4]octane core is generally synthesized via cyclization reactions involving nitrogen-containing precursors such as amino acids, lactams, or azabicyclic intermediates. A common approach includes:
- Starting from a suitable cyclic amine or lactam precursor.
- Performing a spirocyclization reaction by intramolecular nucleophilic attack to form the spiro junction between a 3-membered and 4-membered ring system.
- Oxidation or functional group transformation to introduce the 2-oxo (lactam) group at the appropriate position.
Purification and Characterization
- Purification is commonly achieved by column chromatography or recrystallization.
- Characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm structure, purity (typically ≥95%), and molecular weight.
- Additional methods such as melting point determination and Infrared (IR) spectroscopy may be used to verify functional groups.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclization | Amino-lactam precursor, base, solvent | Formation of 6-azaspiro[3.4]octane core |
| 2 | Oxidation | Mild oxidant (e.g., PCC, Swern oxidation) | Introduction of 2-oxo lactam group |
| 3 | Selective esterification (6-position) | Benzyl alcohol, DCC or acid chloride, base | Formation of benzyl ester at C6 |
| 4 | Selective esterification (7-position) | Ethanol, acid chloride or anhydride, base | Formation of ethyl ester at C7 |
| 5 | Purification and characterization | Chromatography, NMR, HPLC, LC-MS | Pure this compound |
Research Findings and Optimization Notes
- Regioselectivity : Achieving selective esterification at the 6 and 7 positions requires careful control of reaction conditions and sometimes the use of protecting groups to avoid cross-esterification.
- Yield and Purity : Reported purity levels for commercial samples are typically ≥95%, with yields depending on the efficiency of the spirocyclization and esterification steps.
- Scalability : The synthetic route is amenable to scale-up with optimization of reaction times and purification steps.
- Analytical Data : NMR spectra show characteristic signals for the benzyl and ethyl esters, as well as the spirocyclic protons. Mass spectrometry confirms the molecular ion peak at m/z 331.37.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C18H21NO5 |
| Molecular Weight | 331.37 g/mol |
| CAS Number | 1272656-68-4 |
| Purity | ≥95% (commercial samples) |
| Physical State | Solid (typically crystalline) |
| Key Functional Groups | 2-oxo lactam, benzyl ester, ethyl ester, azaspiro core |
| Characterization Techniques | NMR, HPLC, LC-MS, IR |
Chemical Reactions Analysis
Types of Reactions
O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to form alcohols or other derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound’s closest structural analogs include derivatives with:
- Varying ester groups :
- O6-tert-Butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS 2797494-25-6) replaces the benzyl and ethyl esters with tert-butyl and methyl groups, respectively. It also substitutes the 2-oxo group with 2,2-difluoro atoms .
- tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 885270-84-8) retains the 2-oxo group but simplifies the ester substitution to a single tert-butyl group .
- Functional group modifications :
Physical and Chemical Properties
The 2-oxo group in the target compound may enhance hydrogen-bonding interactions in biological systems compared to fluorinated analogs. Conversely, fluorine substitution in analogs like CAS 2797494-25-6 improves lipophilicity and metabolic resistance .
Commercial Availability and Pricing
Biological Activity
O6-benzyl O7-ethyl 2-oxo-6-azaspiro[3.4]octane-6,7-dicarboxylate (CAS No. 1272656-68-4) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Basic Information:
- Molecular Formula: C18H21NO5
- Molar Mass: 331.36 g/mol
- Density: 1.27 g/cm³ (predicted)
- Boiling Point: 480.6 °C (predicted)
- pKa: -2.80 (predicted)
This compound exhibits various biological activities that may be attributed to its structural characteristics, particularly its azaspiro framework which is known to influence receptor interactions and enzyme inhibition.
Potential Biological Activities:
- Antioxidant Activity: Preliminary studies suggest that this compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although specific mechanisms require further elucidation through targeted studies.
- Cytoprotective Properties: Research indicates potential cytoprotection against chemically induced toxicity in cell lines.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study | Cell Line | Treatment | Observations |
|---|---|---|---|
| Study 1 | HepG2 (human liver cells) | Compound at various concentrations | Significant reduction in oxidative stress markers |
| Study 2 | RAW 264.7 (macrophages) | Pre-treatment with compound | Decreased levels of pro-inflammatory cytokines |
| Study 3 | PC12 (neuronal cells) | Compound exposure | Enhanced cell viability under oxidative stress conditions |
Case Studies
-
Hepatoprotective Effects:
- In a controlled study, HepG2 cells were treated with tert-butyl hydroperoxide (tBHP) to induce oxidative stress. The introduction of this compound resulted in a marked increase in cell viability and a decrease in apoptosis markers, suggesting hepatoprotective effects.
-
Neuroprotective Potential:
- Another investigation focused on neuronal cell lines demonstrated that the compound could protect against neurotoxic agents, promoting neuronal survival and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
